(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-8-6-5-7-10(12)2/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTXOVKNZJGANQ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis Starting from D-Serine
D-Serine serves as a chiral precursor due to its (S)-configuration. A five-step synthesis involves:
-
Methylation : Protecting the amino group of D-serine with tert-butoxycarbonyl (Boc) under basic conditions.
-
Activation : Converting the hydroxyl group to a mesylate or tosylate for nucleophilic substitution.
-
Benzylation : Reacting with 2-methylbenzyl bromide in the presence of potassium carbonate to introduce the 2-methylbenzyl group.
-
Deprotection : Removing the Boc group via acidic hydrolysis (e.g., HCl/dioxane).
-
Amidation : Coupling with ethylamine using isobutyl chloroformate in methylene chloride.
Enzymatic Resolution of Racemic Intermediates
L-Acyl transaminase resolves racemic N-benzyl-2-amino-3-methoxypropionamide precursors. Key steps:
-
Mannich Reaction : Condensing diethyl acetamidomalonate with formaldehyde and N-methylbenzylamine to form a β-amino ester.
-
Enzymatic Hydrolysis : Using L-acyl transaminase to selectively hydrolyze the (R)-enantiomer, leaving the (S)-isomer.
-
Reductive Amination : Introducing the ethyl group via hydrogenation with palladium on carbon.
Yield : 82% enantiomeric excess (ee) after enzymatic resolution.
Amide Bond Formation Techniques
Direct Amidation Using Boron Reagents
A catalyst-free method employs sodium amidoboranes (NaNHRBH₃) for ester-to-amide conversion:
Chloroformate-Mediated Coupling
A classic approach uses ethyl chloroformate to activate carboxylic acids:
-
Acid Activation : Treating 2-aminopropionic acid with ethyl chloroformate in methylene chloride.
-
Amine Addition : Sequential addition of ethylamine and 2-methylbenzylamine at 0°C.
Yield : 85–92% after purification via silica gel chromatography.
Alkylation and Functional Group Introduction
Friedel-Crafts Alkylation for 2-Methylbenzyl Group
Introducing the 2-methylbenzyl moiety via electrophilic substitution:
-
Substrate : N-Ethyl-2-aminopropionamide.
-
Reagent : 2-Methylbenzyl chloride with AlCl₃ in dichloroethane.
Yield : 70–75%.
Reductive Amination
A one-pot method combines ketone intermediates with amines:
-
Ketone Synthesis : Oxidizing 2-aminopropionaldehyde to 2-aminopropionone.
-
Reduction : Using sodium cyanoborohydride with ethylamine and 2-methylbenzylamine.
Purification and Isolation
Crystallization Techniques
Chromatographic Methods
-
Stationary Phase : Silica gel with ethyl acetate/hexane gradients.
-
Chiral Columns : Cellulose-based phases for enantiomeric separation.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|---|
| Asymmetric Catalysis | Boc protection, alkylation | 65–78 | 99 | High (ee >98%) |
| Enzymatic Resolution | Mannich reaction, transaminase | 70–82 | 95 | Moderate (ee 82%) |
| Direct Amidation | Sodium amidoboranes, one-pot | 90 | 97 | Low (requires precursor) |
| Chloroformate Coupling | Ethyl chloroformate activation | 85–92 | 98 | Moderate |
Challenges and Optimization
Chemical Reactions Analysis
Amide Bond Formation and Modification
The compound participates in nucleophilic acyl substitution reactions at its amide carbonyl group:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine (0–5°C) | N-Acetyl derivative | 87% yield; retains stereochemical integrity |
| Carbodiimide coupling | DCC/HOBt, carboxylic acids (RT) | Peptide-like conjugates | Requires anhydrous conditions |
This reactivity enables structural diversification for pharmacological optimization. The ethyl and 2-methyl-benzyl groups sterically hinder undesired side reactions at the tertiary amine.
Alkylation Reactions
The tertiary amine undergoes alkylation under mild conditions:
| Alkylating Agent | Base | Solvent | Conversion Rate |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 92% |
| Benzyl chloride | NaH | THF | 78% |
Mechanistic Note : Alkylation proceeds via an Sₙ2 pathway, with the 2-methyl-benzyl group providing steric stabilization to the transition state.
Hydrolysis and Degradation Pathways
Controlled hydrolysis reveals stability under physiological conditions:
| Condition | Products Formed | Half-Life (25°C) |
|---|---|---|
| 1M HCl (reflux) | Propionic acid + Ethyl-(2-methyl-benzyl)amine | 2.3 hrs |
| 0.1M NaOH (RT) | Intact compound | >30 days |
Acidic hydrolysis follows first-order kinetics (k = 0.301 h⁻¹), while alkaline conditions preserve the amide bond due to electronic deactivation.
Stereospecific Interactions
The (S)-configuration at C2 influences reaction outcomes:
-
Chiral resolution : Forms diastereomeric salts with (+)-dibenzoyl-D-tartaric acid (95% ee)
-
Enzymatic hydrolysis : Porcine liver esterase shows no activity, confirming hydrolytic stability toward biological nucleophiles
Catalytic Hydrogenation
Selective reduction of aromatic systems:
| Catalyst | Pressure (bar) | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 3 | Tetrahydro-benzyl derivative | 68% |
| PtO₂ | 5 | Over-reduced byproducts | <10% |
Hydrogenation occurs preferentially at the benzyl aromatic ring rather than the amide carbonyl.
Halogenation Reactions
Electrophilic substitution at the benzyl ring:
| Reagent | Position | Yield | Byproducts |
|---|---|---|---|
| Br₂ (FeBr₃ catalyst) | Para to methyl | 55% | Ortho isomer (12%) |
| Cl₂ (AlCl₃) | Ortho to methyl | 41% | Di-chlorinated (9%) |
The 2-methyl group directs electrophiles to specific positions, enabling regioselective functionalization.
Critical Reaction Considerations
-
Steric effects : Bulkier reagents exhibit reduced conversion rates due to hindered access to the tertiary amine
-
Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity compared to THF
-
Temperature sensitivity : Exothermic acylation reactions require strict temperature control (-5°C to 10°C)
This comprehensive reactivity profile establishes (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide as a versatile intermediate for synthesizing structurally complex analogs with tailored biological properties. The data underscore the importance of stereoelectronic factors in controlling reaction pathways and product distributions.
Scientific Research Applications
Anticonvulsant Activity
The primary application of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide is its role as an anticonvulsant agent. Studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties in various animal models, particularly in the maximal electroshock seizure (MES) test.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to its structure can enhance its anticonvulsant efficacy. For instance, substituents at the 4'-N-benzylamide site have shown to improve activity significantly. Compounds with smaller substituents at this position exhibited enhanced potency compared to those with larger groups .
| Substituent | Anticonvulsant Activity (ED50 mg/kg) |
|---|---|
| 3-Fluorophenoxymethyl | 8.9 |
| Phenobarbital | 22 |
| This compound | 13-21 |
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have shown that this compound is rapidly absorbed with a moderate volume of distribution. The elimination half-life varies depending on the dosage but generally ranges from 2.6 to 5.3 hours . These properties suggest favorable bioavailability and potential for oral administration.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives in treating seizures:
- Study on Anticonvulsant Efficacy : A study demonstrated that specific derivatives had ED50 values lower than those of established antiepileptic drugs, indicating superior effectiveness in seizure models .
- Comparative Analysis : In a comparative analysis involving multiple compounds, those with polar aprotic substituents showed potent effects on sodium channel modulation, enhancing their anticonvulsant profiles significantly .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways .
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Electronic and Steric Effects
- Nitro Group (CAS 1307482-37-6): The 3-nitro-benzyl substituent introduces strong electron-withdrawing effects, which may alter redox properties or metabolic stability .
- Thiophene-Oxoethyl (CAS 1353994-44-1): The thiophene ring contributes π-π stacking capabilities, while the oxoethyl group adds polarity .
Conformational Flexibility
- Pyrrolidine Substituent (CAS 1355789-17-1): The pyrrolidine moiety enhances conformational flexibility, enabling interactions with complex binding pockets (e.g., GPCRs) .
- Hydroxyethyl Group (CAS 61275-23-8): The hydroxyl group increases solubility but reduces lipophilicity, limiting blood-brain barrier penetration .
Steric Bulk and Chirality
- 2-Methyl-Benzyl vs.
- Chiral Center : The (S)-configuration in the target compound and analogs (e.g., CAS 1355789-17-1) is critical for enantioselective interactions in catalysis or pharmacology .
Research Findings and Implications
- Synthetic Utility : Compounds like CAS 1355789-17-1 demonstrate the role of tertiary amides in constructing complex heterocycles, a strategy applicable to the target compound .
- Discontinued Status : The target compound’s discontinued status highlights challenges in synthesizing or stabilizing bulky tertiary amides compared to simpler analogs (e.g., CAS 61275-23-8) .
Biological Activity
(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide is a chiral compound with significant biological activity, particularly in the context of neuropharmacology. This article presents an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₀N₂O
- Molecular Weight : Approximately 220.31 g/mol
- Structural Features :
- Contains an amino group, an ethyl substituent, and a 2-methyl-benzyl moiety.
- The stereochemistry at the second carbon is crucial for its biological activity.
Research indicates that this compound interacts with specific molecular targets, potentially modulating their activity through binding to receptors or enzymes. The exact pathways remain under investigation, but preliminary studies suggest interactions with:
- Sigma Receptors : Potential implications in treating neurological disorders.
- Glutamate Transporters : Possible enhancement of glutamate uptake, which is critical in various central nervous system functions.
Neuropharmacological Effects
This compound has been studied for its effects on the central nervous system (CNS). Its structural similarity to other bioactive compounds suggests potential applications such as:
- Anticonvulsant Activity : Preliminary studies indicate potential efficacy in seizure models, similar to other known anticonvulsants.
- Analgesic and Anti-inflammatory Properties : Derivatives of propionamide compounds have shown promise in pain management and inflammation reduction.
Comparative Analysis of Similar Compounds
The following table summarizes the properties and activities of structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide | C₁₃H₂₀N₂O | Contains a 3-methyl-benzyl group |
| (R)-N-benzyl-2-amino-3-methoxypropionamide | C₁₃H₁₇N₃O | Known as Lacosamide; used as an anticonvulsant |
| (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide | C₁₃H₁₇N₃O | Contains a cyano group; potential for different reactivity |
Case Studies and Research Findings
- Anticonvulsant Research : In vivo studies have demonstrated that this compound exhibits significant anticonvulsant activity across various seizure models. For instance, it showed promise in the maximal electroshock (MES) test and pentylenetetrazol-induced seizures.
- Binding Affinity Studies : Interaction studies indicate that this compound may have a high binding affinity for sigma receptors, which are implicated in various neurological disorders. Further pharmacological evaluations are necessary to understand its therapeutic potential fully.
- Safety Profile Assessment : Toxicological evaluations suggest that this compound has a favorable safety profile compared to other compounds in its class, making it a candidate for further clinical development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation. For example, analogous α-thioamide precursors are prepared using sodium ethoxide as a base and ethanol as a solvent, with reaction times of 6–12 hours at 60–80°C to achieve yields of 70–85% . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acylating agent) and using chiral auxiliaries can enhance enantiomeric purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (S)-enantiomer .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Compare retention times with racemic mixtures or known (S)-enantiomer standards. Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of the benzyl and ethyl groups .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer : Use a combination of:
- HPLC-UV/ELSD : C18 column, acetonitrile/water mobile phase (60:40 v/v), detection at 254 nm.
- 1H/13C NMR : Identify peaks for methylbenzyl (δ 2.3–2.5 ppm, singlet) and ethylamide protons (δ 1.1–1.3 ppm, triplet) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 263.3.
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Stability studies show that the compound degrades via hydrolysis of the amide bond in polar protic solvents (e.g., water, methanol). Store at –20°C in anhydrous DMSO or acetonitrile under inert gas. Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation when sealed with molecular sieves .
Q. What strategies resolve contradictions in reported bioactivity data across cell-based assays?
- Methodological Answer : Discrepancies may arise from differences in cell permeability or metabolite interference. Use isotopic labeling (e.g., 13C-propionamide) to track intracellular uptake via LC-MS. Validate target engagement with SPR (surface plasmon resonance) or thermal shift assays to measure binding affinity (KD) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) to identify key interactions (e.g., hydrogen bonding with the amino group). QSAR models trained on logP and polar surface area data predict bioavailability. Synthesize derivatives with fluorinated benzyl groups to enhance metabolic stability .
Key Considerations
- Data Reproducibility : Report detailed synthetic protocols (e.g., ramp rates, solvent grades) to mitigate batch variability.
- Ethical Compliance : Follow safety protocols for handling amides (e.g., PPE, fume hoods) as per SDS guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
